2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide
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Overview
Description
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Functional Groups: The amino and oxo groups can be introduced through nitration, reduction, and oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylacetamide
- 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-ethylacetamide
Uniqueness
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H10N4O3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H10N4O3/c9-5-1-2-7(14)12(3-5)4-6(13)11-8(10)15/h1-3H,4,9H2,(H3,10,11,13,15) |
InChI Key |
UQFUVTVEGFEBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)NC(=O)N |
Origin of Product |
United States |
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